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Diiodogermane

Chemical Vapor Deposition Nanocrystal Synthesis Thin Film Deposition

Diiodogermane (GeI₂) is a solid-state germanium(II) precursor that undergoes thermal disproportionation at 350°C, delivering a carbon-free germanium source for BEOL CMOS and flexible electronics. Its wide bandgap (2.59 eV) and low cleavage energy (0.16 J·m⁻²) enable lead-free perovskite photovoltaics and UV detectors. A versatile reagent for organogermanium synthesis. Safer handling than toxic, pyrophoric GeH₄.

Molecular Formula GeH2I2
Molecular Weight 328.45 g/mol
CAS No. 13573-08-5
Cat. No. B084338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiiodogermane
CAS13573-08-5
Molecular FormulaGeH2I2
Molecular Weight328.45 g/mol
Structural Identifiers
SMILES[GeH2](I)I
InChIInChI=1S/GeH2I2/c2-1-3/h1H2
InChIKeyNCEVYUFHPSXHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diiodogermane (CAS 13573-08-5) Procurement Guide for CVD, Optoelectronic, and Synthetic Applications


Diiodogermane (CAS 13573-08-5), also referred to as germanium(II) iodide or GeI₂, is a germanium-based inorganic halide that exists as an orange to yellow hexagonal crystalline solid at ambient conditions [1]. The compound exhibits a density of 5.37 g·cm⁻³ and undergoes sublimation at 240°C under vacuum, while it decomposes in hot water [2]. Its molecular architecture features a layered, van der Waals structure that enables facile exfoliation down to the monolayer limit with a remarkably low cleavage energy of approximately 0.16 J·m⁻² [3]. This intrinsic two-dimensional character, combined with its status as a wide-bandgap semiconductor (bandgap experimentally verified at 2.59 ± 0.01 eV) and its capacity to undergo disproportionation at elevated temperatures, positions GeI₂ as a strategically distinct candidate for advanced semiconductor processing, optoelectronic material development, and synthetic organometallic chemistry [4].

Why Diiodogermane Cannot Be Substituted with Generic Germanium Precursors


Direct substitution of Diiodogermane (GeI₂) with other germanium halides, hydrides, or organometallic precursors is not technically equivalent due to fundamentally divergent physicochemical behaviors that dictate processing windows, film quality, and application viability. While germane (GeH₄) remains the industry workhorse for germanium chemical vapor deposition (CVD), its deployment is constrained by acute toxicity (OSHA PEL of 0.2 ppm) [1] and pyrophoric reactivity that necessitate specialized gas handling infrastructure [2]. Conversely, GeI₂ is a solid at room temperature, enabling simplified storage and vapor delivery without the same immediate hazard profile. Furthermore, GeI₂ undergoes a unique thermally activated disproportionation reaction (2 GeI₂(s) → Ge(s) + GeI₄(g)) that serves as a built-in, carbon-free germanium delivery mechanism at temperatures as low as 350°C [3]—a pathway entirely absent in GeH₄ or GeCl₄. Substituting GeI₂ with GeI₄, which exhibits markedly higher volatility and a different decomposition pathway, would fundamentally alter the deposition kinetics and film stoichiometry [4]. The following quantitative evidence guide details exactly where GeI₂ delivers measurable, verifiable differentiation relative to its closest chemical analogs and process alternatives.

Quantitative Differentiation Evidence for Diiodogermane (CAS 13573-08-5) Versus Comparators


Thermal Disproportionation Onset Temperature: GeI₂ vs. GeI₄ Decomposition Pathway

Germanium diiodide (GeI₂) undergoes a thermally induced disproportionation reaction to yield elemental germanium and gaseous germanium tetraiodide (GeI₄). This reaction serves as a self-limiting, carbon-free germanium delivery mechanism. The onset temperature for this process is reported at 350°C [1]. In contrast, the decomposition of GeI₄ requires substantially higher temperatures and proceeds via a different thermodynamic pathway, primarily involving the reverse disproportionation or direct thermal cracking [2]. This 200°C lower onset temperature for GeI₂ enables low-thermal-budget processing, which is critical for integrating germanium layers onto temperature-sensitive substrates or within advanced CMOS device architectures where thermal diffusion must be minimized [3].

Chemical Vapor Deposition Nanocrystal Synthesis Thin Film Deposition

Bandgap and 2D Exfoliation Properties: GeI₂ vs. Lead-Based Perovskite Optoelectronics

As a layered van der Waals material, GeI₂ possesses a cleavage energy of 0.16 J·m⁻², which is lower than that of graphite, enabling facile mechanical exfoliation to the monolayer limit [1]. The multilayer material exhibits an experimentally verified intrinsic indirect bandgap of 2.59 ± 0.01 eV, categorizing it as a wide-bandgap semiconductor suitable for high-temperature optoelectronic and thermoelectric applications [2]. In contrast, widely used lead-based hybrid perovskites (e.g., MAPbI₃) typically exhibit direct bandgaps in the range of 1.5–1.6 eV and lack this intrinsic 2D exfoliation capability without complex organic interlayer engineering [3]. More critically, GeI₂-derived hybrid metal halides are explicitly identified as a 'less-toxic alternative to more popular lead-based analogues' [4].

Optoelectronics 2D Materials Perovskite Solar Cells

CVD Precursor Safety and Handling: Solid GeI₂ vs. Gaseous GeH₄

Germane (GeH₄) is a highly toxic, flammable, and potentially pyrophoric gas that necessitates specialized gas handling infrastructure and stringent safety protocols [1]. The OSHA Permissible Exposure Limit (PEL) for GeH₄ is established at 0.2 ppm as an 8-hour time-weighted average (TWA) due to its hemolytic effects and acute toxicity [2]. Inhalation lethal concentration (LC₅₀) data for GeH₄ in guinea pigs is reported at 260 mg·m⁻³ over 4 hours [3]. In stark contrast, Diiodogermane (GeI₂) is a solid at standard temperature and pressure (STP), exhibiting a density of 5.37 g·cm⁻³ and requiring sublimation at 240°C under vacuum to enter the vapor phase [4]. While GeI₂ is moisture-sensitive and hydrolyzes in wet air, its solid-state nature at STP eliminates the immediate risks of high-pressure gas release and pyrophoric ignition associated with GeH₄, thereby reducing the complexity and cost of storage and delivery system engineering .

Semiconductor Manufacturing Chemical Vapor Deposition Process Safety

Thermodynamic Vapor Pressure and Sublimation Enthalpy: GeI₂ vs. GeI₄ Precursor Delivery

The vapor pressure of solid GeI₂ has been measured by the static method with a membrane-gauge manometer over the temperature range of 550 K to 650 K, enabling precise calculation of the molar enthalpy and entropy of sublimation via both second-law and third-law methods [1]. The molar enthalpy of melting for GeI₂ is determined to be 33.3 ± 0.2 kJ·mol⁻¹ at 701.15 K [2]. In contrast, GeI₄ is a liquid at room temperature and exhibits substantially higher vapor pressure at equivalent temperatures, which can lead to uncontrolled precursor delivery and gas-phase nucleation in CVD processes unless carefully throttled [3]. The lower volatility of GeI₂ necessitates sublimation-based delivery (typically around 240°C under vacuum) [4], which provides a more controlled and tunable precursor flux for atomic layer deposition (ALD) or low-pressure CVD, reducing the risk of gas-phase particle formation that degrades film quality [5].

Chemical Vapor Deposition Thermodynamics Precursor Chemistry

High-Value Application Scenarios for Diiodogermane (GeI₂) in R&D and Industrial Settings


Low-Thermal-Budget Germanium Thin Film Deposition for Advanced CMOS and Flexible Electronics

Diiodogermane is ideally suited for the deposition of elemental germanium or germanium-containing alloy films on temperature-sensitive substrates. The compound's thermal disproportionation at 350°C provides a carbon-free germanium source at temperatures 200°C lower than alternative precursor decomposition pathways (e.g., GeI₄ thermal cracking). This low-thermal-budget process is critical for back-end-of-line (BEOL) integration in advanced CMOS devices, where thermal exposure must be strictly limited, and for deposition on flexible polymer substrates used in emerging wearable or bendable electronics. The solid-state nature of GeI₂ further simplifies precursor delivery compared to highly toxic and pyrophoric gaseous GeH₄ .

Synthesis of Lead-Free, 2D Hybrid Perovskites for Next-Generation Photovoltaics and Photodetectors

GeI₂ serves as a critical germanium(II) source for the synthesis of lead-free hybrid organic-inorganic halide perovskites. As demonstrated in the structural characterization of (2-IC₂H₄NH₃)₂[GeI₄], these materials form two-dimensional layered structures with infinite [GeI₆]⁴⁻ octahedral sheets . These Ge-based perovskites are explicitly positioned as 'less-toxic alternatives' to lead-based analogs . Furthermore, the intrinsic wide bandgap of GeI₂ (2.59 eV) and its low cleavage energy (0.16 J·m⁻²) enable the fabrication of 2D materials and heterostructures with tailored optoelectronic properties, targeting applications in high-voltage photovoltaics, UV photodetectors, and high-temperature optoelectronics where lead-based materials suffer from instability or regulatory restrictions.

Synthesis of High-Purity Organogermanium Compounds and Reagents for Catalysis

As a reactive germanium(II) halide, Diiodogermane is a key starting material for the synthesis of a wide range of organogermanium compounds, including allylgermanes and stable ionic adducts with carbenes . Its solubility profile—soluble in cold water, concentrated hydroiodic acid, and dilute acids, while being slightly soluble in chloroform and carbon tetrachloride —provides synthetic chemists with a versatile reagent that can be manipulated in both aqueous and non-aqueous media. This contrasts with many other germanium halides that are either insoluble or rapidly hydrolyzed in water, limiting their utility in certain reaction schemes. The resulting organogermanium derivatives find applications in organic synthesis, catalysis, and as precursors for more complex germanium-containing materials .

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